An In-depth Technical Guide to the Chemical Properties of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine
An In-depth Technical Guide to the Chemical Properties of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data for 1-(Isopropoxymethyl)-1H-pyrazol-4-amine is not extensively available in public databases. This guide has been constructed by a Senior Application Scientist, leveraging established principles of organic chemistry and extrapolating from well-documented data on analogous structures, including 4-aminopyrazoles and N-alkoxymethyl-substituted heterocycles. The protocols and data presented herein are predictive and intended to serve as a robust foundation for research and development activities.
Introduction: The Significance of the 4-Aminopyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a versatile template for drug design.[2] Within this class, 4-aminopyrazole derivatives are of particular interest. The amino group at the C4 position serves as a crucial vector for chemical modification, allowing for the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. These derivatives have been successfully developed as potent inhibitors of various protein kinases, playing a critical role in oncology and inflammation research.[3]
This guide focuses on the specific derivative, 1-(Isopropoxymethyl)-1H-pyrazol-4-amine. The N1-isopropoxymethyl group, a type of alkoxymethyl ether, is often employed as a protecting group in heterocyclic chemistry. Its influence on the solubility, lipophilicity, and steric profile of the parent 4-aminopyrazole core is a key aspect of its chemical character. Understanding the synthesis, reactivity, and spectroscopic signature of this molecule is essential for its effective utilization in drug discovery programs.
Molecular Structure and Predicted Physicochemical Properties
The structure of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine features a 4-aminopyrazole core with an isopropoxymethyl substituent on the N1 nitrogen atom. This N-substituent is distinct from a simple alkyl group, as the ether oxygen atom influences the electronic properties of the pyrazole ring.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₇H₁₃N₃O | - |
| Molecular Weight | 155.20 g/mol | - |
| CAS Number | Not Found | - |
| Topological Polar Surface Area (TPSA) | 55.07 Ų | Computational |
| Predicted LogP (XLogP3) | 0.5 - 1.0 | Computational |
| Hydrogen Bond Donors | 1 (from -NH₂) | - |
| Hydrogen Bond Acceptors | 4 (2 from pyrazole N, 1 from -NH₂, 1 from ether O) | - |
| Rotatable Bonds | 3 | - |
Proposed Synthesis and Experimental Protocol
A robust and logical synthetic route to 1-(Isopropoxymethyl)-1H-pyrazol-4-amine involves a two-step process starting from 4-nitro-1H-pyrazole. This common intermediate can be selectively N-alkylated, followed by the reduction of the nitro group to the desired 4-amino functionality.
Caption: Proposed synthetic workflow for 1-(Isopropoxymethyl)-1H-pyrazol-4-amine.
Detailed Protocol:
Step 1: Synthesis of 1-(Isopropoxymethyl)-4-nitro-1H-pyrazole
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Reaction Setup: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a suitable base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Alkylating Agent: After stirring for 30 minutes, add isopropoxymethyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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Work-up: Upon completion, carefully quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Step 2: Synthesis of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine
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Reaction Setup: Dissolve the 1-(Isopropoxymethyl)-4-nitro-1H-pyrazole (1.0 eq) from the previous step in a solvent such as ethanol, methanol, or ethyl acetate.
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Reduction: Add a catalyst, such as 10% Palladium on carbon (Pd/C), to the solution. Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
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Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 1-(Isopropoxymethyl)-1H-pyrazol-4-amine. Further purification by chromatography or recrystallization may be performed if necessary.
Predicted Spectroscopic Analysis
Spectroscopic analysis is critical for the structural confirmation of the target compound. The following data is predicted based on the analysis of structurally similar pyrazoles.[4][5]
¹H NMR Spectroscopy (400 MHz, CDCl₃):
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δ ~7.4 ppm (s, 1H): This singlet corresponds to the proton at the C5 position of the pyrazole ring.
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δ ~7.2 ppm (s, 1H): This singlet corresponds to the proton at the C3 position of the pyrazole ring.
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δ ~5.4 ppm (s, 2H): A key signal corresponding to the methylene protons of the N-CH₂ -O group.
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δ ~3.8 ppm (sept, 1H): This septet is characteristic of the methine proton of the isopropyl group (-O-CH (CH₃)₂).
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δ ~3.5 ppm (br s, 2H): A broad singlet for the amino (-NH₂) protons. This signal is exchangeable with D₂O and its chemical shift can be variable.
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δ ~1.2 ppm (d, 6H): A doublet representing the six equivalent methyl protons of the isopropyl group (-OCH(CH₃)₂).
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
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δ ~138 ppm: C5 of the pyrazole ring.
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δ ~125 ppm: C3 of the pyrazole ring.
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δ ~120 ppm: C4 of the pyrazole ring (attached to the amino group).
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δ ~82 ppm: Methylene carbon of the N-CH₂ -O group.
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δ ~72 ppm: Methine carbon of the isopropyl group (-O-CH (CH₃)₂).
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δ ~22 ppm: Methyl carbons of the isopropyl group (-OCH(CH₃ )₂).
Mass Spectrometry (Electron Ionization, EI): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 155. Key fragmentation patterns for pyrazoles include the loss of HCN or N₂.[6][7] For this specific molecule, characteristic fragmentation would also involve the N-substituent:
-
[M - 43]⁺ (m/z 112): Loss of the isopropyl radical (•CH(CH₃)₂).
-
[M - 59]⁺ (m/z 96): Loss of the isopropoxy radical (•OCH(CH₃)₂).
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[M - 73]⁺ (m/z 82): Cleavage of the entire isopropoxymethyl group (•CH₂OCH(CH₃)₂), leaving the 4-aminopyrazole radical cation.
Infrared (IR) Spectroscopy:
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~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine.
-
~3100 cm⁻¹: C-H stretching of the pyrazole ring.
-
~2970-2870 cm⁻¹: Aliphatic C-H stretching of the isopropoxymethyl group.
-
~1620 cm⁻¹: N-H scissoring (bending) vibration.
-
~1550 cm⁻¹: C=N and C=C stretching of the pyrazole ring.
-
~1100 cm⁻¹: C-O-C stretching of the ether linkage.
Chemical Reactivity and Stability
The reactivity of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine is primarily dictated by the 4-amino group and the stability of the N1-substituent.
Caption: Reactivity map for 1-(Isopropoxymethyl)-1H-pyrazol-4-amine.
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Reactivity of the 4-Amino Group: The primary amine at the C4 position is a versatile nucleophile. It can readily undergo standard amine reactions such as:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.
-
Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a pyrazolediazonium salt, which can be a precursor for Sandmeyer-type reactions to introduce a variety of substituents at the C4 position.
-
-
Reactivity of the Pyrazole Ring: The pyrazole ring is an aromatic system. While the electron-donating amino group activates the ring towards electrophilic substitution, the N-isopropoxymethyl group offers some steric hindrance. Electrophilic attack would likely be directed to the C5 position.
-
Stability of the N-Isopropoxymethyl Group: Alkoxymethyl ethers, such as the isopropoxymethyl group, are commonly used as protecting groups for N-H bonds in heterocycles. They are generally stable to basic conditions, organometallic reagents, and many reducing agents. However, they are typically labile under acidic conditions. Treatment with strong acids (e.g., HCl, TFA) would likely cleave the isopropoxymethyl group to yield 4-amino-1H-pyrazole.[8] This property can be exploited for synthetic strategies requiring subsequent modification of the N1 position.
Potential Applications in Drug Discovery
Given the established importance of the 4-aminopyrazole scaffold, 1-(Isopropoxymethyl)-1H-pyrazol-4-amine is a highly valuable building block for the synthesis of potential therapeutic agents. The amino group provides a convenient attachment point for various pharmacophores, enabling the exploration of SAR. Derivatives of 4-aminopyrazole are well-known as:
-
Kinase Inhibitors: Many approved and investigational drugs for cancer target protein kinases, and the 4-aminopyrazole core is a key feature in many of these inhibitors.[3]
-
Antimicrobial Agents: Pyrazole derivatives have shown a wide range of antibacterial and antifungal activities.[9]
-
CNS-Active Agents: The scaffold has been explored for its potential in treating neurological and psychiatric disorders.
The isopropoxymethyl group can modulate the parent molecule's pharmacokinetic properties, such as solubility and membrane permeability, potentially offering advantages in drug development.
General Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is unavailable, general precautions for handling aminopyrazole derivatives should be followed based on data for analogous compounds.[10]
-
Hazard Statements (Predicted): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
1-(Isopropoxymethyl)-1H-pyrazol-4-amine represents a strategically important, yet underexplored, chemical entity. This guide provides a predictive but scientifically grounded overview of its chemical properties, including a viable synthetic route, expected spectroscopic signatures, and key reactivity patterns. The combination of the versatile 4-aminopyrazole core with the N1-isopropoxymethyl substituent makes this compound a valuable intermediate for constructing novel molecules with potential applications in medicinal chemistry and materials science. The insights and protocols detailed herein are intended to empower researchers to confidently incorporate this building block into their synthetic and drug discovery endeavors.
References
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[13] Khan, M. A., et al. (2007). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 29(3), 251-255. Available at: [Link]
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[3] Li, D., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-928. Available at: [Link]
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